

# Validating the Therapeutic Window of BI-135585: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | BI-135585 |           |  |  |  |
| Cat. No.:            | B606072   | Get Quote |  |  |  |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the  $11\beta$ -hydroxysteroid dehydrogenase type 1 ( $11\beta$ -HSD1) inhibitor, **BI-135585**, with other relevant alternatives. The information is compiled from available clinical trial data to assist in the evaluation of its therapeutic potential, particularly focusing on its therapeutic window.

**BI-135585** is a potent and selective inhibitor of  $11\beta$ -HSD1, an enzyme that plays a crucial role in converting inactive cortisone to active cortisol within tissues.[1] This mechanism has been a key target for the development of therapies for type 2 diabetes and other metabolic disorders. This guide summarizes the performance of **BI-135585** and compares it with other  $11\beta$ -HSD1 inhibitors, presenting supporting experimental data from clinical studies.

## Comparative Efficacy and Safety of 11β-HSD1 Inhibitors

The therapeutic window of a drug is the dosage range between the minimum effective dose and the dose at which adverse effects become intolerable. For  $11\beta$ -HSD1 inhibitors, this involves balancing the desired metabolic benefits, such as improved glycemic control, with potential side effects, including activation of the hypothalamic-pituitary-adrenal (HPA) axis.

A clinical study on **BI-135585** found it to be safe and well-tolerated over a 14-day period, with dose-proportional exposure.[2] However, a key observation was the discrepancy in enzyme inhibition between different tissues and dosing regimens. While a single 200 mg dose of **BI-**







**135585** achieved a notable 90% inhibition of  $11\beta$ -HSD1 in subcutaneous adipose tissue, this effect was significantly diminished to 31% or lower after 14 days of continuous treatment.[2] In contrast, inhibition of liver  $11\beta$ -HSD1, assessed by the urinary tetrahydrocortisol (THF)/tetrahydrocortisone (THE) ratio, was sustained.[2] This raises questions about the long-term therapeutic efficacy of **BI-135585** in key metabolic tissues like adipose tissue.

The study also noted a mild activation of the HPA axis with **BI-135585**, characterized by slightly increased but still normal adrenocorticotropic hormone (ACTH) levels and increased total urinary corticoid excretion, while plasma cortisol levels remained unchanged.[2]

The following tables summarize the available quantitative data for **BI-135585** and a selection of comparator  $11\beta$ -HSD1 inhibitors.

Table 1: Pharmacodynamic and Efficacy Data of 11β-HSD1 Inhibitors



| Compound              | Dose                    | Target<br>Engagement<br>(Adipose<br>Tissue)           | Effect on<br>Glycemic<br>Control                        | Other<br>Metabolic<br>Effects                                                                                             |
|-----------------------|-------------------------|-------------------------------------------------------|---------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|
| BI-135585             | 200 mg (single<br>dose) | 90% inhibition[2]                                     | Not reported in detail                                  | Decreased<br>urinary THF/THE<br>ratio[2]                                                                                  |
| 5-200 mg (14<br>days) | ≤31% inhibition[2]      | Not reported in detail                                | Sustained decrease in urinary THF/THE ratio[2]          |                                                                                                                           |
| BI 187004             | ≥40 mg                  | ≥80%<br>inhibition[3]                                 | No clinically relevant effects on glucose metabolism[4] | -                                                                                                                         |
| INCB13739             | 200 mg (12<br>weeks)    | >90% inhibition<br>(preclinical)                      | -0.6% reduction<br>in A1C[2][5]                         | -24 mg/dL reduction in fasting plasma glucose, -24% in HOMA-IR, decreased total cholesterol, LDL, and triglycerides[2][5] |
| MK-0916               | 6 mg (12 weeks)         | 84% inhibition of cortisone-to-cortisol conversion[6] | -0.3% reduction in A1C[7]                               | Modest decreases in blood pressure and body weight, 10.4% increase in LDL-C[7]                                            |

Table 2: Safety and Tolerability Profile of  $11\beta$ -HSD1 Inhibitors



| Compound  | Dose                       | Adverse Events                                                                                                                                                             | Effect on HPA Axis                                                                                                                          |
|-----------|----------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| BI-135585 | 5-200 mg (14 days)         | No major safety issues reported.[2]                                                                                                                                        | Mild activation: slightly increased ACTH, increased urinary corticoid excretion, unchanged plasma cortisol.[2]                              |
| BI 187004 | 10-360 mg (14 days)        | Generally well- tolerated; drug-related adverse events in 51.8% of patients (vs. 35.7% placebo), including one case of moderate supraventricular tachycardia at 360 mg.[3] | Increased ACTH<br>levels (within normal<br>range).[8]                                                                                       |
| INCB13739 | Up to 200 mg (12<br>weeks) | Adverse events were similar to placebo.[2]                                                                                                                                 | Reversible dose-<br>dependent elevation<br>in ACTH (generally<br>within normal range);<br>basal cortisol<br>homeostasis<br>unchanged.[2][5] |
| MK-0916   | Up to 6 mg (12<br>weeks)   | Generally well-<br>tolerated.[7]                                                                                                                                           | Mechanism-based activation, resulting in mean increases in adrenal androgen levels that remained within the normal range.[7]                |

## **Signaling Pathways and Experimental Workflows**







To visualize the mechanism of action and the experimental approach to validate the therapeutic window of 11 $\beta$ -HSD1 inhibitors, the following diagrams are provided.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. medchemexpress.com [medchemexpress.com]



- 2. Safety, pharmacokinetics and pharmacodynamics of BI 135585, a selective 11β-hydroxysteroid dehydrogenase-1 (HSD1) inhibitor in humans: liver and adipose tissue 11β-HSD1 inhibition after acute and multiple administrations over 2 weeks PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. How to Test For Hypothalamic-Pituitary-Adrenal (HPA) Axis Dysfunction [rupahealth.com]
- 5. Endocrine Testing Protocols: Hypothalamic Pituitary Adrenal Axis Endotext NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Urinary cortisol to cortisone metabolites ratio in prednisone-treated and spontaneously hypertensive patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of free tetrahydrocortisol and tetrahydrocortisone ratio in urine by liquid chromatography-tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating the Therapeutic Window of BI-135585: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606072#validating-the-therapeutic-window-of-bi-135585]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com